molecular formula C23H33N5O B5459480 N-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylprop-2-en-1-amine

N-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylprop-2-en-1-amine

Cat. No. B5459480
M. Wt: 395.5 g/mol
InChI Key: OWDVRXFLMCIZGP-UHFFFAOYSA-N
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Description

The compound “N-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylprop-2-en-1-amine” is a complex organic molecule. It contains several functional groups and rings, including a cyclohexyl ring, a piperazine ring, an imidazo[1,2-a]pyridine ring, and an amine group .


Molecular Structure Analysis

The molecular structure of the compound is complex due to the presence of multiple rings and functional groups. The cyclohexyl ring provides steric bulk, the piperazine ring introduces a basic nitrogen atom, the imidazo[1,2-a]pyridine ring contributes aromaticity and potential for π-π stacking interactions, and the amine group can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions due to the presence of multiple reactive sites. For example, the amine group can undergo reactions typical of amines, such as acylation or alkylation. The imidazo[1,2-a]pyridine ring can participate in electrophilic aromatic substitution reactions .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-[3-[[methyl(prop-2-enyl)amino]methyl]imidazo[1,2-a]pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c1-3-12-25(2)18-20-22(24-21-11-7-8-13-28(20)21)23(29)27-16-14-26(15-17-27)19-9-5-4-6-10-19/h3,7-8,11,13,19H,1,4-6,9-10,12,14-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDVRXFLMCIZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC1=C(N=C2N1C=CC=C2)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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